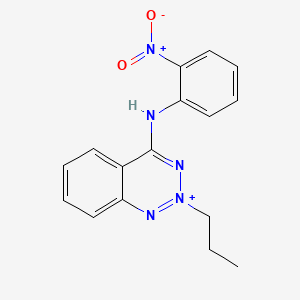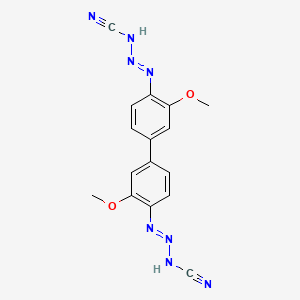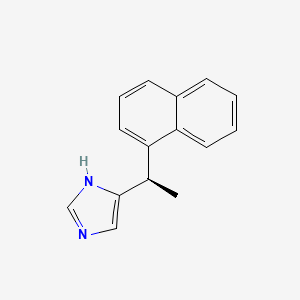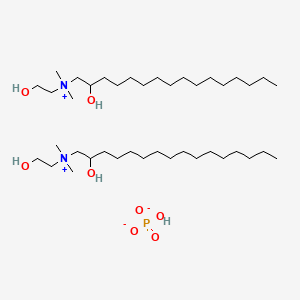
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrogenofosfato de bis((2-hidroxietil)(2-hidroxihexadecil)dimetilamonio) es un compuesto de amonio cuaternario conocido por sus propiedades surfactantes. Se utiliza en diversas aplicaciones debido a su capacidad para reducir la tensión superficial y sus propiedades antimicrobianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de hidrogenofosfato de bis((2-hidroxietil)(2-hidroxihexadecil)dimetilamonio) normalmente implica la reacción de dimetilamina de 2-hidroxietil con 2-clorohexadecano en presencia de una base para formar el compuesto de amonio cuaternario. Este intermedio se hace reaccionar entonces con ácido fosfórico para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y las concentraciones de reactivos, para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante cristalización o destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: El grupo de amonio cuaternario puede participar en reacciones de sustitución, especialmente sustituciones nucleofílicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como los haluros o los hidróxidos se utilizan a menudo en reacciones de sustitución.
Productos principales
Oxidación: Los productos suelen incluir derivados oxidados del compuesto original.
Reducción: Formas reducidas del compuesto, a menudo con grupos funcionales alterados.
Sustitución: Compuestos de amonio cuaternario sustituidos con diferentes aniones o grupos funcionales.
Aplicaciones Científicas De Investigación
El hidrogenofosfato de bis((2-hidroxietil)(2-hidroxihexadecil)dimetilamonio) se utiliza en diversos campos de la investigación científica:
Química: Como surfactante en reacciones químicas para mejorar la solubilidad y las velocidades de reacción.
Biología: En cultivo celular y biología molecular como agente antimicrobiano.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos debido a su capacidad para interactuar con las membranas biológicas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial, lo que le permite interrumpir las membranas celulares microbianas, lo que lleva a la lisis celular y la muerte. El grupo de amonio cuaternario interactúa con la bicapa de fosfolípidos de las membranas celulares, interrumpiendo su integridad .
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de bis(2-hidroxietil)dimetilamonio
- Bromuro de cetiltrimetilamonio
- Cloruro de dodeciltrimetilamonio
Unicidad
El hidrogenofosfato de bis((2-hidroxietil)(2-hidroxihexadecil)dimetilamonio) es único debido a sus dos grupos hidroxilo y su larga cadena alquílica, que mejoran sus propiedades surfactantes y su eficacia antimicrobiana en comparación con compuestos similares .
Propiedades
Número CAS |
85006-13-9 |
|---|---|
Fórmula molecular |
C40H89N2O8P |
Peso molecular |
757.1 g/mol |
Nombre IUPAC |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/2C20H44NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;1-5(2,3)4/h2*20,22-23H,4-19H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
XGLRCHLNJNALIO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



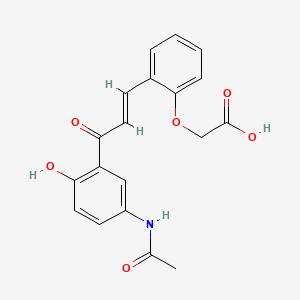
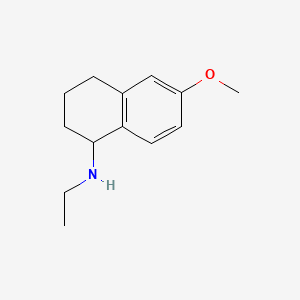
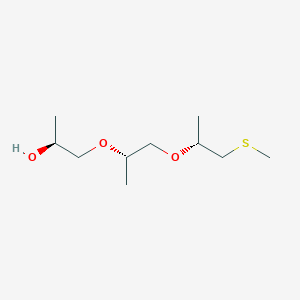
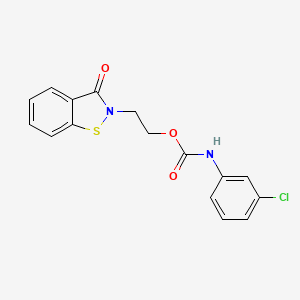
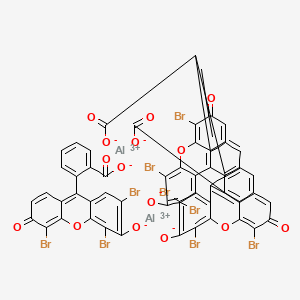
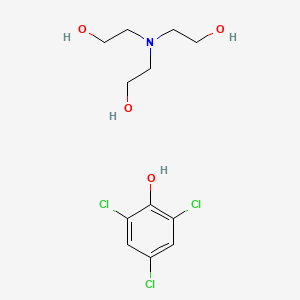
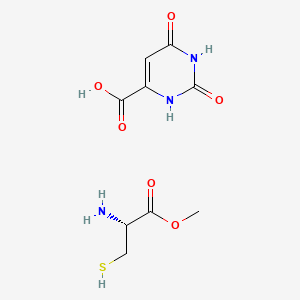
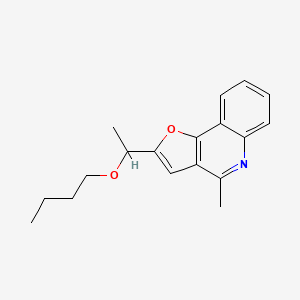
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

